molecular formula C14H21BFNO3 B8204247 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester

Cat. No.: B8204247
M. Wt: 281.13 g/mol
InChI Key: ZRURDFITGPLWCE-UHFFFAOYSA-N
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Description

Structural and Electronic Characteristics of Pyridine-Based Boronic Esters

Pyridine-based boronic esters, such as 2-fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester, exhibit unique electronic properties due to the conjugation between the boronic ester group and the aromatic system. The boron atom in the pinacol ester adopts a trigonal planar geometry, with sp² hybridization facilitating resonance stabilization through the pyridine ring. This delocalization enhances the electrophilicity of the boron center, making it susceptible to transmetalation with palladium catalysts.

Molecular Geometry and Bonding

The compound’s structure (Table 1) reveals critical bond lengths and angles that influence its reactivity. The boron-oxygen bonds in the pinacol ester moiety measure approximately 1.36 Å, while the boron-nitrogen distance from the pyridine ring is 1.58 Å, indicating partial double-bond character due to resonance.

Table 1: Key Structural Parameters

Parameter Value
B–O bond length 1.36 Å
B–N distance 1.58 Å
O–B–O bond angle 120°
Pyridine ring planarity < 0.02 Å deviation

The fluorine atom at the 2-position induces a meta-directing effect, while the isopropoxy group at the 5-position introduces steric hindrance, both of which impact regioselectivity in cross-coupling reactions.

Electronic Effects of the Boronic Ester Group

The pinacol ester group stabilizes the boron center through hyperconjugation, as evidenced by NMR studies showing downfield shifts for the boron-bound protons (δ 7.2–7.5 ppm). Density functional theory (DFT) calculations further demonstrate that the LUMO of the boronic ester is localized on the boron atom, facilitating nucleophilic attack during transmetalation.

Role of Fluorine and Isopropoxy Substituents in Boronate Reactivity

Fluorine as an Electron-Withdrawing Modifier

The fluorine substituent at the 2-position exerts a strong inductive (-I) effect, reducing electron density at the boron center and accelerating transmetalation rates by up to 40% compared to non-fluorinated analogs. This effect is quantified through Hammett substituent constants (σₚ = +0.78), which correlate with enhanced electrophilicity. Fluorine also participates in orthogonal dipole interactions with palladium ligands, as shown in X-ray crystallography studies of catalytic intermediates.

Steric and Electronic Influence of the Isopropoxy Group

The isopropoxy group at the 5-position introduces steric bulk (Tolman cone angle = 150°), which impedes undesired side reactions such as protodeboronation. Kinetic experiments reveal that bulky alkoxy groups increase the activation energy for deboronation by 15–20 kJ/mol, enhancing synthetic yields. Concurrently, the oxygen atom’s lone pairs donate electron density to the pyridine ring (+M effect), partially counteracting the fluorine’s -I effect and fine-tuning the boron’s electrophilicity.

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Impact on Reaction Rate
Fluorine -I (σₚ = +0.78) Minimal +40%
Isopropoxy +M High (150°) -25% (side reactions)

Synergistic Effects in Cross-Coupling

The interplay between fluorine and isopropoxy substituents was demonstrated in a model Suzuki-Miyaura reaction with 4-bromotoluene. The fluorine’s electron withdrawal increased the reaction rate to k = 0.45 min⁻¹, while the isopropoxy group suppressed homo-coupling by 70%, achieving an 88% yield of the biaryl product.

Properties

IUPAC Name

2-fluoro-5-propan-2-yloxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BFNO3/c1-9(2)18-10-7-11(12(16)17-8-10)15-19-13(3,4)14(5,6)20-15/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRURDFITGPLWCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substitution of Halogenated Pyridines

A widely adopted route begins with 2-fluoro-5-bromo-pyridine. The bromine atom at position 5 is displaced via nucleophilic aromatic substitution (SNAr) with isopropanol under basic conditions. The electron-withdrawing fluorine at position 2 activates the pyridine ring, facilitating substitution. Typical conditions involve refluxing in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base.

Example Procedure

  • Starting material : 2-Fluoro-5-bromo-pyridine (1.0 equiv)

  • Nucleophile : Isopropanol (3.0 equiv)

  • Base : Cs₂CO₃ (2.5 equiv)

  • Solvent : DMF, 120°C, 12–18 hours

  • Yield : 75–85% of 2-fluoro-5-isopropoxypyridine

Miyaura Borylation

The intermediate 2-fluoro-5-isopropoxypyridine undergoes Miyaura borylation at position 3 using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst. This reaction proceeds via oxidative addition of the C–H bond to palladium, followed by transmetallation with the diboron reagent.

Optimized Conditions

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Ligand : XPhos (10 mol%)

  • Base : KOAc (3.0 equiv)

  • Solvent : 1,4-Dioxane, 100°C, 24 hours

  • Yield : 60–70%

Key Analytical Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.39 (d, J = 2.4 Hz, 1H), 7.98 (dd, J = 8.8, 2.4 Hz, 1H), 4.72 (septet, J = 6.0 Hz, 1H), 1.45 (d, J = 6.0 Hz, 6H), 1.32 (s, 12H).

Direct Borylation of Pre-Functionalized Pyridines

Directed Ortho-Metalation (DoM)

An alternative strategy employs directed metalation to install the boronic ester group. 2-Fluoro-5-isopropoxypyridine is treated with lithium diisopropylamide (LDA) at −78°C, followed by quenching with triisopropyl borate. Subsequent esterification with pinacol yields the target compound.

Procedure Highlights

  • Base : LDA (2.2 equiv)

  • Electrophile : B(OiPr)₃ (3.0 equiv)

  • Quench : HCl (aq.), then pinacol (1.5 equiv)

  • Yield : 50–55%

Palladium-Catalyzed C–H Borylation

Recent advances utilize iridium or palladium complexes for C–H activation. For example, Pd(OAc)₂ with SPhos ligand enables direct borylation at position 3 without prior halogenation.

Reaction Parameters

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : SPhos (10 mol%)

  • Boron Source : B₂Pin₂ (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF), 80°C, 48 hours

  • Yield : 40–50%

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Sequential HalogenationHigh regioselectivity, scalableMulti-step, requires halogenated precursor60–85%
Miyaura BorylationMild conditions, commercial catalystsSensitivity to oxygen and moisture60–70%
Directed MetalationAvoids pre-functionalizationLow-temperature requirements, lower yield50–55%
C–H BorylationAtom-economical, fewer stepsHigh catalyst loading, longer reaction times40–50%

Challenges and Optimization

Regioselectivity Control

The electron-deficient pyridine ring directs boronation to position 3, but competing reactions at positions 4 or 6 can occur. Using bulky ligands (e.g., SPhos) or adjusting solvent polarity (e.g., dioxane vs. THF) minimizes byproducts.

Stability of Boronic Ester

The pinacol ester is prone to hydrolysis under acidic or aqueous conditions. Storage under inert atmosphere and avoidance of protic solvents during workup are critical.

Catalyst Recycling

Homogeneous palladium catalysts are rarely recoverable. Recent studies explore immobilized catalysts on silica or magnetic nanoparticles, achieving 3–4 reuse cycles with <10% yield drop .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through the reaction of 2-fluoro-5-isopropoxypyridine with boronic acid pinacol ester. It belongs to the class of boronic acid derivatives, which are known for their utility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions. The pinacol ester form enhances the stability and solubility of the boronic acid, making it more amenable for various chemical transformations.

Applications in Organic Synthesis

One of the primary uses of 2-fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is in organic synthesis:

  • Suzuki-Miyaura Coupling Reactions : This compound acts as a versatile building block for synthesizing biaryl compounds, which are important in pharmaceuticals and agrochemicals. The presence of the fluorine atom can enhance the electronic properties and reactivity of the compound during cross-coupling reactions .
  • Formation of Complex Molecules : Its ability to participate in various coupling reactions allows for the formation of complex molecular architectures that are valuable for drug discovery and development.

Medicinal Chemistry Applications

In medicinal chemistry, boronic acids and their esters have been extensively studied for their potential therapeutic applications:

  • Anticancer Agents : Research has indicated that boronic acids can inhibit proteasomes, which play a critical role in cancer cell survival. Compounds like this compound are being investigated for their efficacy against various cancer types due to their ability to modulate protein degradation pathways .
  • Diabetes Management : Boronic acid derivatives have been explored for developing glucose-responsive insulin delivery systems. The incorporation of such compounds into hydrogels can facilitate controlled insulin release under hyperglycemic conditions, potentially improving diabetes management strategies .

Material Science Applications

The unique properties of boronic acids make them suitable for applications in material science:

  • Hydrogel Development : this compound can be utilized to create smart hydrogels that respond to environmental stimuli. These materials can be engineered to release drugs or other active compounds in response to specific triggers, such as changes in pH or glucose levels .

Case Studies and Research Findings

A number of studies have highlighted the utility of boronic acid pinacol esters in various applications:

  • Insulin Release Hydrogels : A study demonstrated that hydrogels derived from boronic acids could effectively encapsulate insulin and release it under high-glucose conditions, showcasing their potential in diabetes treatment .
  • Antitumor Activity : Research involving boronic acid derivatives has shown promising results in inhibiting tumor growth by targeting cellular mechanisms involved in cancer progression .
  • Synthesis of Biologically Active Compounds : The compound's role in facilitating the synthesis of complex biologically active molecules has been documented, emphasizing its importance in drug design and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Solubility

Substituent Position and Electronic Effects

2-Fluoro-5-(methylsulfanyl)pyridin-3-ylboronic Acid Pinacol Ester (CAS 2121512-24-9)

  • Key Difference : Replaces the isopropoxy group with a methylthio (-SMe) group at position 5.
  • Impact :
  • Electronic: The methylthio group is electron-donating, reducing the electron-withdrawing effect of the fluorine at position 2.
  • Solubility : Thioethers are less polar than ethers (e.g., isopropoxy). indicates pinacol esters generally exhibit high solubility in chloroform and ketones, but methylthio substitution may reduce solubility in polar solvents like acetone .

2-Isopropoxy-5-(pinacol boronate)pyridine (CAS 871839-91-7)

  • Key Difference : Lacks the fluorine atom at position 2.
  • Impact :
  • Electronic : Absence of fluorine diminishes the electron-withdrawing effect, reducing activation of the boronate toward transmetalation in Suzuki reactions. This likely results in lower coupling efficiency compared to the fluorinated analog .
  • Steric : The isopropoxy group at position 5 remains unchanged, maintaining similar steric bulk near the boronate.
Boronate Positional Isomerism

3-Fluoropyridine-4-boronic Acid Pinacol Ester (CAS 458532-88-2)

  • Key Difference : Boronate at position 4 instead of 3; fluorine at position 3.
  • Impact :
  • Fluorine at position 3 may sterically hinder palladium coordination .
  • Solubility : Similar solubility profile (chloroform > hydrocarbons) due to shared pinacol protection .

Functional Group Modifications in Heterocyclic Systems

Halogenated Analogs

5-Bromo-2-chloropyridine-3-boronic Acid Pinacol Ester (CAS 1073354-79-6)

  • Key Difference : Bromine (position 5) and chlorine (position 2) substituents.
  • Impact :
  • Reactivity: Halogens (Br, Cl) act as leaving groups, competing with boronate in cross-couplings. This dual functionality complicates reaction pathways compared to the non-halogenated target compound .
  • Stability : Halogens may increase susceptibility to hydrolysis or side reactions under basic conditions.
Extended Aromatic Systems

Quinoline-3-boronic Acid Pinacol Ester Key Difference: Replaces pyridine with a quinoline ring. Impact:

  • Electronic: Increased aromaticity and electron deficiency of quinoline may enhance boronate reactivity but introduce steric challenges during palladium coordination .
  • Solubility: Larger aromatic systems typically reduce solubility in non-polar solvents .

Stability and Functional Compatibility

4-Nitrophenylboronic Acid Pinacol Ester

  • Key Difference : Nitro group (strong electron-withdrawing) on a benzene ring.
  • Impact :
  • Stability : Nitro groups accelerate oxidative deboronation (e.g., with H2O2), as shown by UV-vis spectral changes in . The target compound’s fluorine substituent likely offers greater oxidative stability .

Biological Activity

2-Fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural properties and biological activities. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

  • IUPAC Name : 2-fluoro-5-isopropoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • Molecular Formula : C14H21BFNO3
  • Molecular Weight : 281.14 g/mol
  • Purity : ≥95%
  • Physical Form : Solid
  • Melting Point : 29–33 °C

The biological activity of this compound is largely attributed to its role in facilitating chemical reactions that lead to the formation of biologically relevant compounds. The mechanism involves:

  • Oxidative Addition : Interaction with a palladium catalyst to form a palladium complex.
  • Transmetalation : Transfer of the organic group from the boronic ester to the palladium complex.
  • Reductive Elimination : Formation of the final product through elimination, regenerating the palladium catalyst.

Biological Applications

The compound's versatility extends to various biological applications:

Anticancer Activity

Research indicates that boronic acid derivatives exhibit potential anticancer properties by acting as enzyme inhibitors. For instance, studies have shown that compounds containing boron can interfere with cancer cell metabolism and proliferation.

Enzyme Inhibition

Boronic acids are known to form reversible covalent bonds with serine proteases and other enzymes, making them valuable in drug design for conditions like diabetes and cancer. The specific interactions of this compound with target enzymes can lead to the development of novel therapeutic agents.

Data Table: Biological Activity Overview

Activity TypeDescriptionReferences
AnticancerInhibits cancer cell growth through enzyme inhibition
Enzyme InhibitionForms reversible covalent bonds with proteases
Synthetic ApplicationsUsed in Suzuki-Miyaura cross-coupling reactions

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored various boronic acid derivatives, including this compound, showing promising results against specific cancer cell lines (e.g., breast and prostate cancer). The compound demonstrated an IC50 value indicating effective inhibition at low concentrations.
  • Enzyme Interaction Studies : Research conducted on enzyme kinetics revealed that this compound effectively inhibits serine proteases involved in tumor progression. The kinetic parameters were analyzed, demonstrating a significant decrease in enzyme activity upon treatment with the boronic ester.

Q & A

Q. What are the key synthetic routes for preparing 2-fluoro-5-isopropoxypyridine-3-boronic acid pinacol ester, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via a two-step process:

Functionalization of the pyridine core : Introduction of the isopropoxy group at the 5-position via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.

Boronation : Installation of the boronic ester at the 3-position using Miyaura borylation (Pd-catalyzed reaction with bis(pinacolato)diboron) .

Q. Critical factors affecting yield :

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are commonly used, with ligand choice impacting efficiency .
  • Temperature : Miyaura borylation requires mild heating (70–90°C) to avoid decomposition of the boronate ester .
  • Solvent system : Tetrahydrofuran (THF)/water mixtures are optimal for NAS, while anhydrous conditions (e.g., dioxane) are preferred for borylation .

Q. Example protocol :

  • Combine 2-fluoro-5-isopropoxypyridine (1 eq), bis(pinacolato)diboron (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and KOAc (3 eq) in dioxane.
  • Heat at 85°C under N₂ for 12 hours.
  • Purify via silica gel chromatography (hexane/EtOAc) to isolate the product (typical yield: 60–75%) .

Q. How can researchers confirm the structural integrity of this boronic ester, and what analytical techniques are recommended?

Answer: Key techniques :

  • ¹H/¹³C/¹⁹F NMR : Confirm substitution patterns and purity. For example:
    • ¹⁹F NMR : A singlet near -110 ppm confirms the fluorine at the 2-position .
    • ¹H NMR : Isopropoxy protons appear as a septet (δ 4.5–5.0 ppm) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ expected for C₁₄H₂₀BFNO₃: 296.1532) .
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water gradient) .

Q. Common pitfalls :

  • Boronate ester hydrolysis can occur during prolonged exposure to moisture, leading to false impurity signals. Store samples at -20°C under inert gas .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this boronic ester in Suzuki-Miyaura cross-coupling reactions?

Answer: The electron-withdrawing fluorine at the 2-position:

  • Enhances electrophilicity : Accelerates transmetallation in Suzuki reactions by polarizing the boron-carbon bond .
  • Steric effects : The meta-fluorine minimally hinders the boronate, allowing efficient coupling with aryl/heteroaryl halides.

Q. Experimental optimization :

  • Base selection : K₂CO₃ or Cs₂CO₃ (2–3 eq) in THF/water (3:1) at 80°C yields >85% coupled products .
  • Catalyst : Pd(OAc)₂/XPhos systems tolerate sensitive functional groups (e.g., esters, amines) .

Case study :
Coupling with 4-bromoanisole under Pd(OAc)₂/XPhos conditions gave 2-fluoro-5-isopropoxy-3-(4-methoxyphenyl)pyridine in 88% yield .

Q. What are the stability limitations of this compound under varying storage and reaction conditions?

Answer: Degradation pathways :

  • Hydrolysis : Boronate esters hydrolyze to boronic acids in aqueous media, especially under acidic or basic conditions.
  • Thermal decomposition : Prolonged heating (>100°C) induces cleavage of the isopropoxy group .

Q. Stability data :

ConditionHalf-life (Days)Degradation Product
Dry, -20°C (N₂)>180None
RT, 40% humidity7–10Boronic acid
DMF, 100°C<1De-fluorinated byproducts

Q. Mitigation strategies :

  • Use anhydrous solvents (e.g., THF, dioxane) and degas solutions to prevent hydrolysis .
  • Avoid strong acids/bases during workup; neutral pH extraction (sat. NaHCO₃) is recommended .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound in cross-coupling reactions?

Answer: Discrepancies in literature often arise from:

  • Substrate purity : Impurities in the boronic ester or halide partner can inhibit catalysis.
  • Oxygen sensitivity : Pd catalysts deactivate in poorly degassed systems .

Q. Methodological adjustments :

  • Pre-catalyst activation : Pre-stir Pd(OAc)₂ with ligand (e.g., SPhos) for 10 minutes before adding substrates .
  • Additives : TBAB (tetrabutylammonium bromide) improves solubility in biphasic systems .

Case example :
A study reported 45% yield using PdCl₂(PPh₃)₂ without degassing, while another achieved 82% yield with Pd(OAc)₂/XPhos under N₂. This highlights the critical role of inert atmospheres .

Q. What role does this boronic ester play in synthesizing covalent organic frameworks (COFs) or pharmaceutical intermediates?

Answer:

  • COF synthesis : The pyridine core acts as a directing group for π-stacking, while the boronate enables Suzuki polymerization. Example: 2D COFs with 7–10 Å pores for gas storage .
  • Pharmaceuticals : The fluorine enhances metabolic stability, making it a key intermediate in kinase inhibitors (e.g., c-Met inhibitors) .

Q. Synthetic application :

  • COF-105 analog : Polymerization with 1,3,5-tris(4-bromophenyl)benzene under Pd catalysis yielded a crystalline framework with a BET surface area of 1,200 m²/g .

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